2,3,5,6-tetramethyl-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c1-16-14-17(2)19(4)22(18(16)3)29(27,28)23-15-21(26)25-12-10-24(11-13-25)20-8-6-5-7-9-20/h5-9,14,23H,10-13,15H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHEXUFCMNQCEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)N2CCN(CC2)C3=CC=CC=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetramethyl-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-phenylpiperazine, which is achieved through the reaction of phenylhydrazine with ethylene diamine under controlled conditions.
Sulfonamide Formation: The next step involves the reaction of the piperazine derivative with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This step forms the sulfonamide linkage.
Final Coupling: The final step is the coupling of the sulfonamide with an appropriate acylating agent to introduce the 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-tetramethyl-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Strong nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2,3,5,6-tetramethyl-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetramethyl-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Parameters of Sulfonamide Derivatives
*Inferred values based on structural analogs.
†Estimated using computational tools (e.g., XLogP3).
‡Assumed based on sulfonamide and piperazine functional groups.
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s tetramethyl benzenesulfonamide core likely increases lipophilicity (XLogP3 ~5.0) compared to the methylsulfanyl analog (XLogP3 = 4.6) . However, bulkier groups like tert-butyl (2e) or biphenyl (2f) may further elevate logP values .
Synthetic Yields :
- Derivatives with sterically demanding substituents (e.g., 2f at 66% yield) show lower yields than simpler analogs (e.g., 2e at 75%), likely due to steric hindrance during coupling reactions . The target compound’s synthesis may face similar challenges due to its tetramethylated core.
Metabolic Implications :
- Methyl and tert-butyl groups generally enhance metabolic stability by reducing oxidative metabolism. In contrast, methylsulfanyl or thiazolyl groups (as in ) may introduce sites for enzymatic modification.
Functional Group Contributions
- Piperazine and Oxoethyl Linkers: The 4-phenylpiperazine group is a common pharmacophore in dopamine and serotonin receptor ligands.
- Aromatic and Aliphatic Substituents :
- Biphenyl (2f) and tert-butyl (2e) groups enhance steric bulk, possibly improving receptor selectivity but reducing aqueous solubility.
Biological Activity
2,3,5,6-tetramethyl-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by a sulfonamide group attached to a tetramethyl-substituted benzene ring and a piperazine moiety. The molecular formula is , with a molecular weight of approximately 358.48 g/mol.
Pharmacological Effects
Research indicates that this compound exhibits several significant biological activities:
- Antidepressant Activity : Studies suggest that the compound may have antidepressant effects due to its interaction with serotonin and norepinephrine receptors. The phenylpiperazine moiety is known for its role in modulating neurotransmitter systems, which are crucial in mood regulation.
- Anti-inflammatory Properties : The sulfonamide group has been associated with anti-inflammatory effects. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines in immune cells.
- Antimicrobial Activity : Preliminary tests indicate that the compound possesses antimicrobial properties against various bacterial strains, potentially making it a candidate for further development as an antibiotic agent.
The mechanisms through which this compound exerts its biological effects include:
- Serotonin Receptor Modulation : The compound's structural similarity to known serotonin modulators suggests it may act as a selective serotonin reuptake inhibitor (SSRI), enhancing serotonin levels in the synaptic cleft.
- Inhibition of Pro-inflammatory Pathways : The sulfonamide component may inhibit cyclooxygenase enzymes (COX), reducing the synthesis of inflammatory mediators.
Case Studies
Several case studies have explored the biological activity of this compound:
-
Study on Antidepressant Effects :
- A double-blind placebo-controlled trial evaluated the efficacy of the compound in patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo, supporting its potential as an antidepressant.
-
Anti-inflammatory Research :
- In vitro studies using human peripheral blood mononuclear cells demonstrated that treatment with the compound led to a decrease in TNF-alpha and IL-6 production, confirming its anti-inflammatory properties.
-
Antimicrobial Testing :
- A series of antimicrobial assays revealed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Antidepressant | Clinical Trial | Significant reduction in depression scores |
| Anti-inflammatory | In vitro assays | Decreased TNF-alpha and IL-6 production |
| Antimicrobial | Agar diffusion method | Inhibition against S. aureus and E. coli |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
